Fenestrel - 7698-97-7

Fenestrel

Catalog Number: EVT-268392
CAS Number: 7698-97-7
Molecular Formula: C16H20O2
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fenestrel is a member of benzenes.
Synthesis Analysis

Fenestrel can be synthesized through several methods, although specific protocols are not extensively documented in the literature. General synthetic approaches typically involve the modification of existing steroidal frameworks or the construction of its cyclohexenecarboxylic acid structure. The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to ensure the desired purity and yield. The initial synthesis by Ortho Pharmaceutical in 1961 involved complex organic reactions that led to its characterization as a potent estrogenic compound .

Molecular Structure Analysis

The molecular formula of Fenestrel is C16H20O2C_{16}H_{20}O_{2}, with a molar mass of approximately 244.334 g·mol1^{-1}. Its structure features a cyclohexene ring with various substituents that contribute to its estrogenic activity. The presence of the phenyl group and the specific arrangement of methyl and ethyl groups are crucial for its biological properties. The three-dimensional structure can be visualized using molecular modeling software, which helps in understanding its interaction with estrogen receptors .

Chemical Reactions Analysis

Fenestrel participates in various chemical reactions typical for estrogens, including conjugation reactions such as sulfation and glucuronidation, which facilitate its metabolism and excretion. These reactions are essential for modulating its biological activity and ensuring proper pharmacokinetics. Additionally, Fenestrel can undergo oxidation and reduction processes that affect its estrogenic potency. Understanding these reactions is crucial for evaluating its potential therapeutic applications or side effects .

Mechanism of Action

Fenestrel acts primarily through binding to estrogen receptors, leading to the activation of estrogen-responsive genes. This mechanism involves the formation of a receptor-ligand complex that translocates to the nucleus, where it influences gene transcription related to reproductive functions. Studies have shown that Fenestrel exhibits a high affinity for both estrogen receptor alpha and beta, which mediates its effects on target tissues such as the uterus and breast .

Physical and Chemical Properties Analysis

Fenestrel possesses distinct physical properties that include:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 100°C.

Chemical properties include stability under normal conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile aligns with other nonsteroidal estrogens, making it susceptible to typical organic reactions associated with such compounds .

Applications

Historical Development of Fenestrel as a Postcoital Contraceptive Agent

Emergence in 1960s Pharmaceutical Innovation Contexts

The development of Fenestrel occurred against a backdrop of intense pharmaceutical activity following the 1960 approval of Enovid, the first oral contraceptive pill. This period saw unprecedented investment in reproductive health research, with major firms exploring diverse estrogenic and progestogenic compounds. Fenestrel was synthesized in 1961 amid this contraceptive revolution, specifically engineered as a postcoital antifertility agent [1] [8]. Its mechanism relied on estrogen receptor agonism to disrupt implantation pathways, positioning it theoretically as an emergency intervention rather than cyclical preventive. This approach reflected the industry's dual focus: refining daily oral contraceptives while pioneering compounds for occasional use. The structural design of Fenestrel exemplified period approaches to molecular optimization – modifications to the core estrogen structure aimed to enhance receptor binding affinity while mitigating hepatic effects associated with steroidal estrogens. Despite promising preclinical profiles for several such compounds, Fenestrel joined the ranks of abandoned candidates that never reached commercial application, illustrating the high attrition rate in this therapeutic area even during its golden age [8] [9].

Table 1: Key Contraceptive Development Milestones Surrounding Fenestrel's Emergence

YearEventSignificance for Fenestrel Context
1960FDA approval of Enovid (first combined oral contraceptive)Established commercial market for hormonal contraception; fueled research investment
1961Synthesis of Fenestrel by Ortho PharmaceuticalPositioned as first-generation "morning-after pill" alternative
1962Kefauver-Harris Amendment enactedIncreased preclinical requirements; extended development timelines
1964First IUD (Lippes Loop) approvedDiversified contraceptive delivery systems beyond oral agents
1967UK Family Planning Act passedHeightened sociopolitical debate influencing contraceptive R&D priorities

Role of Ortho Pharmaceutical in Early Synthesis and Non-Marketization

Ortho Pharmaceutical (a subsidiary of Johnson & Johnson established in 1931) emerged as the central player in Fenestrel's trajectory. The company's contraceptive research division demonstrated particular interest in postcoital applications, synthesizing Fenestrel as part of a broader program exploring nonsteroidal estrogens [1] [8]. Ortho's scientists meticulously documented Fenestrel's mechanistic profile, establishing its potent estrogenic activity in animal models and elucidating its structural relationship to natural estrogens. Research publications from this period reference the compound by its internal code ORF-3858, reflecting Ortho's proprietary research nomenclature [1]. Despite extensive investigation throughout the 1960s, Ortho made the strategic decision against commercial development – a choice influenced by multiple converging factors:

  • Regulatory hesitancy regarding continuous estrogen exposure without progestin counterbalance
  • Emerging safety concerns about high-dose estrogen therapies
  • Commercial prioritization of daily oral contraceptives with established markets
  • Technical challenges in establishing an optimal risk-benefit profile for intermittent use

Ortho's research apparatus continued studying Fenestrel's basic pharmacology well into the 1970s, with scientific literature referencing it as a prototypical nonsteroidal estrogen despite its abandonment as a therapeutic candidate [1]. The company simultaneously advanced other contraceptive agents with perceived better commercial viability, illustrating how corporate strategy filtered scientific promise through market and regulatory lenses.

Table 2: Ortho Pharmaceutical's Key Estrogenic Compounds Under Investigation (1960s)

CompoundDevelopment CodeStructural ClassDevelopment StatusPrimary Investigated Indication
FenestrelORF-3858Cyclohexenecarboxylic acidAbandoned (research phase)Postcoital contraception
DemethoxycarbestrolNot specifiedTriphenylethylene derivativePreclinical researchEstrogen replacement
Ethinyl Estradiol CombinationsMultipleSteroidal estrogenMarketed (multiple products)Cyclical oral contraception

Comparative Trajectories with Contemporary Estrogenic Compounds

Fenestrel's developmental arc diverged significantly from structurally related estrogenic agents investigated during the same period, particularly Phenestrol and Fosfestrol. Despite occasional nomenclature confusion stemming from phonetic similarities, these compounds occupied distinct therapeutic niches and molecular classifications [1]:

  • Phenestrol: A synthetic diethylstilbestrol derivative primarily investigated for estrogen-deficient states rather than contraception. Its development pathway reflected the hormone replacement paradigm rather than reproductive control, though it shared Fenestrel's nonsteroidal configuration.
  • Fosfestrol: A prodrug formulation of stilbestrol diphosphate designed for cytotoxic effects in prostate cancer. Its development trajectory emphasized oncology applications rather than contraceptive mechanisms, though both compounds leveraged estrogen receptor pathways.

Fenestrel's distinction lay in its specific targeting of postcoital contraception and its innovative cyclohexenecarboxylic acid backbone – a structural departure from the stilbene-derived compounds dominating nonsteroidal estrogen research. While Fosfestrol achieved regulatory approval for oncology indications in several markets by the late 1960s, and Phenestrol remained in specialized endocrine applications, Fenestrel's mechanistic specificity for reproductive pathways ultimately contributed to its abandonment as safety concerns about estrogen-only contraception intensified [1] [8]. The compound's structural kinship to doisynolic acid – an estrogenic compound derived from bile acids – positioned it within a specialized branch of synthetic estrogen research that failed to achieve clinical translation despite sophisticated molecular engineering. This divergence exemplifies how molecular nuances, therapeutic timing, and indication-specific risk assessments created dramatically different developmental fates for structurally analogous agents during this formative period of reproductive pharmacology.

Table 3: Structural and Developmental Comparison of Fenestrel and Contemporary Estrogenic Compounds

ParameterFenestrelPhenestrolFosfestrol
Chemical ClassCyclohexenecarboxylic acidTriphenylethylene derivativeOrganophosphate ester (stilbestrol prodrug)
Primary Therapeutic TargetPostcoital contraceptionEstrogen deficiencyProstate cancer
Molecular Innovation FocusNonsteroidal estrogen receptor agonistBioavailability enhancementTissue-selective activation
Development OutcomeAbandoned in preclinical phaseLimited clinical applicationApproved for oncology indications
Structural RelationshipSeco analogue of doisynolic acidDiethylstilbestrol derivativePhosphorylated stilbestrol

Shift from Therapeutic to Sociopolitical Contraceptive Research Paradigms

Fenestrel's abandonment coincided with a pivotal transformation in contraceptive development, marked by the retreat of major pharmaceutical firms from innovative research in this field. Several interconnected sociopolitical factors created an increasingly challenging environment for compounds like Fenestrel:

  • Regulatory Expansion: The 1962 Kefauver-Harris Amendment introduced rigorous preclinical toxicology requirements that dramatically extended development timelines and costs. For postcoital agents requiring high-dose intermittent administration, establishing safety profiles became particularly challenging [9].

  • Litigation Climate: High-profile cases involving the Dalkon Shield IUD (1970s) and earlier safety controversies surrounding high-dose estrogen contraceptives created a forensic deterrent for companies contemplating novel contraceptive agents. Fenestrel's estrogenic mechanism placed it within a category facing increased liability concerns [8] [9].

  • Public Perception Shifts: Senator Gaylord Nelson's 1970 congressional hearings on oral contraceptive safety amplified public skepticism about hormonal interventions, indirectly affecting development pathways for all contraceptive candidates including postcoital agents like Fenestrel [8].

This confluence transformed contraceptive development from a primarily scientific endeavor to a sociotechnological challenge where molecular promise alone proved insufficient for advancement. Fenestrel exemplified compounds caught in this transition – technologically feasible but commercially untenable. The research paradigm shifted toward modifying existing approved compounds (like high-dose combined oral contraceptives used off-label for emergency contraception) rather than developing purpose-built agents like Fenestrel. This transition reflected what Djerassi termed the shift from "contraceptive innovation" to "contraceptive improvisation" – a trend that persisted until the eventual approval of dedicated progesterone-based emergency contraceptives decades later [9].

Table 4: Factors Influencing Pharmaceutical Disinvestment in Contraceptive Innovation (1965-1975)

Factor CategorySpecific ChallengesImpact on Fenestrel-Like Agents
RegulatoryExtended toxicology requirements; safety proof burdenIncreased development costs for intermittent-use agents
LegalDalkon Shield litigation; contraceptive liability casesCorporate risk aversion toward novel mechanisms
CommercialLower return compared to chronic disease drugs; pricing constraintsDeprioritization in portfolio allocation
SociopoliticalFeminist health movement critiques; reproductive rights debatesComplex market positioning for pharmaceutical companies
ScientificFocus on delivery systems rather than new molecular entitiesRedirected research away from novel compounds like Fenestrel

Properties

CAS Number

7698-97-7

Product Name

Fenestrel

IUPAC Name

5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylic acid

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C16H20O2/c1-3-13-11(2)14(16(17)18)9-10-15(13)12-7-5-4-6-8-12/h4-8,10-11,13-14H,3,9H2,1-2H3,(H,17,18)

InChI Key

CLMFEXDZPBGYQQ-UHFFFAOYSA-N

SMILES

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

2-methyl-3-ethyl-4-phenyl-4-cyclohexenecarboxylic acid
fenestrel
fenestrel, sodium salt
ORF 3858
ORF-4563

Canonical SMILES

CCC1C(C(CC=C1C2=CC=CC=C2)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.